molecular formula C16H15N3O2 B5503392 N-{3-[(3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}acetamide CAS No. 633283-65-5

N-{3-[(3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}acetamide

Cat. No. B5503392
CAS RN: 633283-65-5
M. Wt: 281.31 g/mol
InChI Key: JKHDMRUTQIMQCP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N-{3-[(3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}acetamide involves multiple steps, including the use of specific groups and chains to achieve the desired molecular structure. One method involved the synthesis of N-[3-((3-(Dimethylamino)-1-oxo-2-propenyl)phenyl]-N-ethyl acetamide with an overall yield of 77%, through reduction, acetylation, ethylation, and condensation processes, highlighting the complexity and meticulousness required in synthesizing such compounds (Gong Fenga, 2007).

Molecular Structure Analysis

The molecular structure of related compounds is characterized by the presence of specific functional groups and a planar configuration, facilitating intramolecular interactions. For example, a study showed the molecular structure of a similar compound, N-(4,6-Dimethylpyrid-2-yl)-2-(3-nitrophenyl)acetamide, demonstrating planarity and intramolecular hydrogen bonding, which is crucial for the stability of these molecules (N. Rodier et al., 1993).

Chemical Reactions and Properties

The chemical reactions involving N-{3-[(3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}acetamide and similar compounds can be diverse, including acetylation, reduction, and ethylation. These reactions are essential for modifying the compound's structure for specific applications or studies. The properties of these compounds, such as reactivity and interaction with other molecules, are influenced by their chemical structure and the presence of functional groups (Gong Fenga, 2007).

Scientific Research Applications

Antimicrobial Applications

Research has demonstrated the antimicrobial potential of compounds derived from or related to N-{3-[(3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}acetamide. For instance, studies on the synthesis and antimicrobial activity of new heterocycles incorporating an antipyrine moiety have shown promising results. These compounds, synthesized from key intermediates related to the aforementioned chemical, were evaluated for their antimicrobial efficacy, highlighting the compound's relevance in the development of new antimicrobial agents (Bondock et al., 2008).

Structural and Bonding Studies

Further studies have focused on the structure and bonding characteristics of compounds similar to N-{3-[(3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}acetamide. For example, research on the effects of donor strength in two push-pull molecules revealed significant insights into bonding changes and crystal packing, which are critical for the development of novel nonlinear optical materials (Gainsford et al., 2008).

Synthesis of Novel Compounds

The versatility of N-{3-[(3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}acetamide is further underscored by its use in the synthesis of novel compounds. Research has shown its utility in creating new derivatives with potential biological and pharmacological activities. For instance, the synthesis of novel 1,2,3,4-tetrahydrocarbazole derivatives of biological interest from 2-cyano-N-(tetrahydrocarbazole)acetamide highlights the compound's role in the development of biologically active molecules (Fadda et al., 2010).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s used as a drug, for example, its mechanism of action would involve interacting with certain biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with all chemicals, appropriate safety precautions should be taken when handling this compound .

Future Directions

The future research directions involving this compound could be varied. They might involve studying its properties, developing new synthesis methods, or exploring its potential uses .

properties

IUPAC Name

N-[3-(3-cyano-4,6-dimethylpyridin-2-yl)oxyphenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2/c1-10-7-11(2)18-16(15(10)9-17)21-14-6-4-5-13(8-14)19-12(3)20/h4-8H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKHDMRUTQIMQCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C#N)OC2=CC=CC(=C2)NC(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601185069
Record name N-[3-[(3-Cyano-4,6-dimethyl-2-pyridinyl)oxy]phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601185069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{3-[(3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}acetamide

CAS RN

633283-65-5
Record name N-[3-[(3-Cyano-4,6-dimethyl-2-pyridinyl)oxy]phenyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=633283-65-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[3-[(3-Cyano-4,6-dimethyl-2-pyridinyl)oxy]phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601185069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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